

1-Chloro-3-(chloromethyl)-2-fluorobenzene as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-3-(chloromethyl)-2-fluorobenzene

Cat. No.: B1612304

[Get Quote](#)

An In-Depth Technical Guide to 1-Chloro-2-(chloromethyl)-3-fluorobenzene as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Versatile Synthetic Building Block

1-Chloro-2-(chloromethyl)-3-fluorobenzene, also known by its synonym 2-Chloro-6-fluorobenzyl chloride, is a halogenated aromatic hydrocarbon that has emerged as a crucial intermediate in the synthesis of complex organic molecules.^[1] Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where it serves as a foundational component for constructing active pharmaceutical ingredients (APIs) and potent crop protection agents.^{[2][3]}

The molecule's utility is derived from its distinct structural features: a benzene ring substituted with two different halogens (chlorine and fluorine) and a highly reactive chloromethyl (benzylic chloride) group. This unique combination of functional groups provides multiple, predictable reaction sites, allowing for controlled, sequential modifications. The fluorine and chlorine atoms on the aromatic ring modulate the electronic properties and reactivity of the benzene core, while the chloromethyl group serves as an electrophilic handle for introducing the entire substituted benzyl moiety into a target structure via nucleophilic substitution.

This guide provides a comprehensive technical overview of 1-Chloro-2-(chloromethyl)-3-fluorobenzene, detailing its physicochemical properties, synthesis, core reactivity, and established safety protocols, offering field-proven insights for its effective application in research and development.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties is fundamental to its successful application and safe handling. The key data for 1-Chloro-2-(chloromethyl)-3-fluorobenzene (CAS No. 55117-15-2) are summarized below.

Property	Value	Source(s)
IUPAC Name	1-chloro-2-(chloromethyl)-3-fluorobenzene	[4][5]
Synonyms	2-Chloro-6-fluorobenzyl chloride, alpha,2-Dichloro-6-fluorotoluene	[4][6][7]
CAS Number	55117-15-2	[4][5]
Molecular Formula	C ₇ H ₅ Cl ₂ F	[4][5][6]
Molecular Weight	179.02 g/mol	[4][5][6]
Appearance	Clear, colorless to light yellow liquid	[2][8]
Odor	Benzene-like or characteristic chloro-aromatic odor	[2][8]
Boiling Point	208 °C	[8]
Melting Point	7 °C	[8]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene). [2][8]	
Stability	Stable under normal storage conditions.[2][8]	

Safety and Handling Synopsis

Hazard Identification: This compound is classified as hazardous. It causes severe skin burns and eye damage.[4] Inhalation can lead to chemical burns of the respiratory tract and may cause central nervous system depression at high concentrations.[8]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors.[9]

- **Storage:** Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.^{[2][8]} Keep away from heat, sparks, open flames, moisture, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.^[8]
- **First Aid:** In case of contact with eyes, rinse immediately and extensively with plenty of water for at least 30 minutes and get immediate medical aid.^[8] For skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.^[8] If inhaled, remove to fresh air; if breathing is difficult, administer oxygen.^[8] If ingested, do NOT induce vomiting; give 2-4 cupfuls of milk or water if the victim is conscious and alert, and seek immediate medical attention.^[8]

Synthesis Route: From Substituted Toluene to Benzylic Chloride

The primary industrial synthesis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene is achieved through the side-chain chlorination of 3-Chloro-2-fluorotoluene.^[10] This transformation is a cornerstone of industrial organic chemistry, relying on a free-radical mechanism.

Causality of Method Selection: The benzylic C-H bonds of the methyl group on the toluene derivative are significantly weaker than the aromatic C-H bonds. This energetic favorability allows for selective hydrogen abstraction by a chlorine radical, initiating a chain reaction at the desired position without affecting the aromatic ring. This reaction is typically initiated by UV light or a chemical radical initiator. The presence of the fluorine substituent is unlikely to interfere with the radical generation process.^{[11][12]}

Experimental Protocol: Free-Radical Side-Chain Chlorination

- **Reactor Setup:** A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is charged with 3-Chloro-2-fluorotoluene.
- **Initiation:** The reaction mixture is heated to a temperature that facilitates the reaction while minimizing byproducts (typically 100-150°C). The UV lamp is turned on to initiate the homolytic cleavage of chlorine gas.

- **Chlorination:** Chlorine gas (Cl_2) is bubbled through the heated liquid. The reaction is exothermic, and the rate of chlorine addition must be controlled to maintain the desired temperature.
- **Monitoring:** The reaction progress is monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of the mono-chlorinated product versus di- and tri-chlorinated byproducts.
- **Termination:** Once the desired conversion is achieved, the chlorine gas flow and the UV lamp are turned off.
- **Work-up and Purification:** The reaction mixture is cooled, and any dissolved hydrogen chloride (HCl) gas is removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by fractional distillation under reduced pressure to isolate 1-Chloro-2-(chloromethyl)-3-fluorobenzene from unreacted starting material and over-chlorinated products.

Caption: Synthesis workflow for 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

Core Reactivity and Synthetic Applications

The synthetic versatility of this intermediate stems from two primary sites of reactivity: the electrophilic benzylic carbon and the substituted aromatic ring.

Nucleophilic Substitution: The Workhorse Reaction

The chloromethyl group ($-\text{CH}_2\text{Cl}$) is the molecule's most reactive center. As a primary benzylic halide, it is an excellent substrate for bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the displacement of the chloride ion by a wide range of nucleophiles. This reaction is the principal method for incorporating the 2-chloro-6-fluorobenzyl moiety into larger molecules.

Mechanism Rationale: The $\text{S}_\text{N}2$ pathway is favored due to the low steric hindrance at the primary carbon and the instability of the primary carbocation that would be required for an $\text{S}_\text{N}1$ mechanism.^[13]

Caption: Key nucleophilic substitution pathways for the title compound.

Generalized Protocol for S_N2 Reaction:

- **Setup:** In a dry, inert atmosphere (e.g., under nitrogen), a suitable solvent (e.g., acetone, DMF, or acetonitrile) is charged into a reaction flask.
- **Nucleophile Addition:** The chosen nucleophile (e.g., sodium cyanide, a primary/secondary amine, sodium alkoxide), typically 1.0 to 1.2 molar equivalents, is dissolved or suspended in the solvent.
- **Substrate Addition:** 1-Chloro-2-(chloromethyl)-3-fluorobenzene (1.0 molar equivalent) is added to the mixture, often dropwise, while monitoring the temperature.
- **Reaction:** The mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
- **Work-up:** The reaction is quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
- **Purification:** The crude product is purified, typically by column chromatography or recrystallization, to yield the desired substituted product.

This reactivity is fundamental to its role in drug development, where it can be used to link the benzyl fragment to heterocyclic systems or other pharmacophores.[\[2\]](#)

Electrophilic Aromatic Substitution (EAS): A Modulated Reactivity

While the benzylic position is the primary reactive site, the aromatic ring can also undergo substitution. However, its reactivity is significantly influenced by the existing substituents:

- **-F (Fluoro):** Strongly deactivating, ortho, para-directing.
- **-Cl (Chloro):** Strongly deactivating, ortho, para-directing.
- **-CH₂Cl (Chloromethyl):** Weakly deactivating, ortho, para-directing.

Expert Insight: The cumulative effect of two strongly deactivating halogens makes the ring electron-deficient and thus highly resistant to common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation.[14][15] These reactions require highly activated aromatic systems and are generally not successful with deactivated rings. Therefore, while theoretically possible under harsh conditions, functionalizing the aromatic ring of this intermediate is challenging and often synthetically impractical. Scientists typically build the desired aromatic substitution pattern before the side-chain chlorination step.

Conclusion

1-Chloro-2-(chloromethyl)-3-fluorobenzene is a high-value chemical intermediate whose utility is defined by the predictable and robust reactivity of its benzylic chloride group. Its primary application lies in serving as an electrophilic building block for the construction of more complex molecules through S_N2 reactions. While the aromatic ring itself is deactivated towards further substitution, the compound's stability, well-defined reactivity, and established synthesis routes make it an indispensable tool for medicinal chemists and process development scientists in the pharmaceutical and agrochemical sectors. A firm grasp of its properties, synthesis, and dominant reaction pathways, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C₇H₅Cl₂F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-CHLORO-2-FLUOROTOLUENE | 85089-31-2 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-Chloro-3-(chloromethyl)-2-fluorobenzene as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612304#1-chloro-3-chloromethyl-2-fluorobenzene-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com